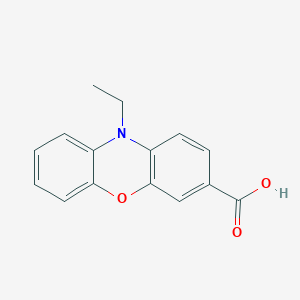
10-Ethyl-10H-phenoxazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Ethyl-10H-phenoxazine-3-carboxylic acid is a chemical compound with the molecular formula C15H13NO3. It consists of 13 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, and 3 oxygen atoms . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 10-Ethyl-10H-phenoxazine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of phenoxazine with ethyl bromide under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
10-Ethyl-10H-phenoxazine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it has been studied for its potential antimicrobial and antitumor properties. In medicine, it is explored for its potential therapeutic effects. Additionally, in the industry, it is used in the production of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 10-Ethyl-10H-phenoxazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
10-Ethyl-10H-phenoxazine-3-carboxylic acid can be compared with other similar compounds such as 10-phenyl-10H-phenothiazine and its derivatives. These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and their influence on its reactivity and applications .
Propiedades
Fórmula molecular |
C15H13NO3 |
|---|---|
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
10-ethylphenoxazine-3-carboxylic acid |
InChI |
InChI=1S/C15H13NO3/c1-2-16-11-5-3-4-6-13(11)19-14-9-10(15(17)18)7-8-12(14)16/h3-9H,2H2,1H3,(H,17,18) |
Clave InChI |
RZOWFQPDIMCQNQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)C(=O)O)OC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


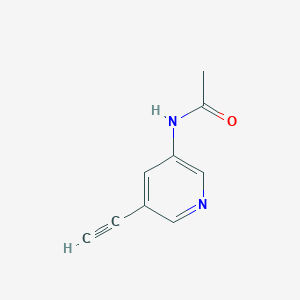


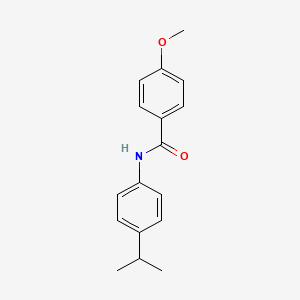
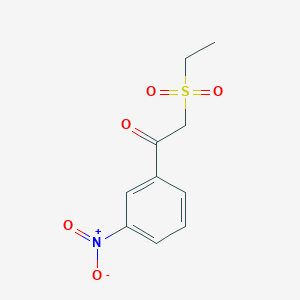
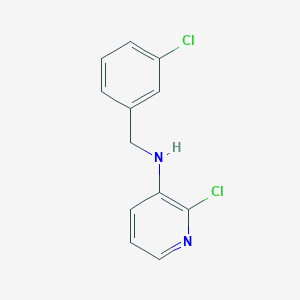


![methyl 4-[[2-[2-methoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenoxy]acetyl]amino]benzoate](/img/structure/B15227995.png)

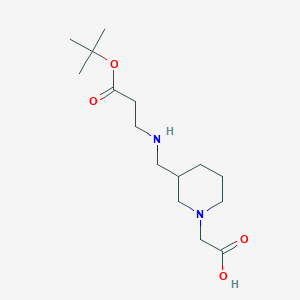

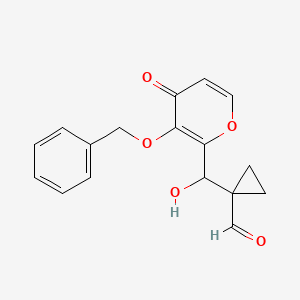
![(S)-7-Methyl-4-oxo-5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B15228044.png)
